molecular formula C8H5BrF2O2 B1409764 Methyl 2-bromo-3,5-difluorobenzoate CAS No. 1805023-66-8

Methyl 2-bromo-3,5-difluorobenzoate

Cat. No.: B1409764
CAS No.: 1805023-66-8
M. Wt: 251.02 g/mol
InChI Key: WFTFTZLQXBJXRL-UHFFFAOYSA-N
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Description

Significance of Highly Substituted Aryl Halides in Chemical Research

Highly substituted aryl halides, which are aromatic rings bearing multiple halogen atoms and other substituents, are of paramount importance across the scientific spectrum, particularly in the pharmaceutical, agrochemical, and materials science industries. frontiersin.org The presence and position of halogen atoms on an aromatic ring can dramatically influence a molecule's physical, chemical, and biological properties. For instance, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The true synthetic power of these compounds is unlocked in their role as substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. frontiersin.org These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are indispensable tools for assembling complex organic molecules from simpler, readily available aryl halide precursors. frontiersin.orgtaylorandfrancis.com The specific pattern of substitution on the aryl halide can direct the outcome of these reactions and is crucial for building the intricate frameworks of specialty chemicals and pharmaceuticals. taylorandfrancis.com The reactivity of the carbon-halogen bond is also dependent on the nature of the halogen, with iodides being typically more reactive than bromides or chlorides, allowing for selective, sequential couplings on a polyhalogenated ring. frontiersin.org

Position of Methyl 2-bromo-3,5-difluorobenzoate within the Class of Fluorinated Aromatic Esters

This compound is a prominent example of a highly functionalized aromatic ester. Its structure is defined by a methyl benzoate (B1203000) core substituted with a bromine atom at the ortho position and two fluorine atoms at the meta positions relative to the ester group. This specific arrangement of substituents makes it a particularly interesting building block for several reasons:

Orthogonal Reactivity : The molecule possesses three distinct types of reactive sites. The methyl ester can undergo reactions like hydrolysis or amidation. The C-Br bond is significantly more reactive in typical palladium-catalyzed cross-coupling reactions than the C-F bonds, allowing for selective functionalization at the 2-position.

Fluorine Influence : The two electron-withdrawing fluorine atoms significantly influence the electronic properties of the aromatic ring. This can activate the ring for certain types of reactions and modulate the reactivity of the other functional groups. acs.org The presence of fluorine is also a desirable feature for bioactive molecules.

Steric Control : The bromine atom ortho to the ester group provides steric hindrance that can influence the conformation of the molecule and direct the approach of reagents in subsequent synthetic steps.

This combination of features positions this compound as a specialized reagent for constructing complex, fluorine-containing molecules where precise control over sequential bond formation is required.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1214349-93-6
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.03 g/mol
IUPAC Name This compound

Historical Context and Evolution of Synthetic Strategies for Dihalo-difluorobenzoates

The synthesis of polyhalogenated aromatic compounds has evolved significantly over the years. Early methods often relied on harsh reaction conditions and electrophilic aromatic substitution on pre-functionalized rings, which could lead to mixtures of isomers that were difficult to separate. The preparation of specific isomers like dihalo-difluorobenzoates requires a more controlled, multi-step approach.

A common modern strategy involves the synthesis of a specifically substituted benzoic acid, followed by esterification. For a molecule like this compound, the synthesis of the precursor, 2-bromo-3,5-difluorobenzoic acid, is the key challenge. This would typically be achieved through a sequence of directed halogenation reactions on a fluorinated starting material. The final step is often a classic Fischer-Speier esterification, where the corresponding carboxylic acid is treated with an alcohol (in this case, methanol) in the presence of an acid catalyst. wikipedia.org More advanced and milder esterification methods using reagents like acyl chlorides or specialized coupling agents have also been developed to improve yields and substrate scope, especially for sensitive molecules. organic-chemistry.orgsavemyexams.com

Research Gaps and Future Directions in the Chemistry of this compound

While this compound is recognized as a useful synthetic intermediate, its full potential remains an area of active exploration. Key research gaps and future directions include:

Exploration of Novel Coupling Reactions : While the C-Br bond is a known handle for standard cross-coupling, there is room to explore its reactivity in newer, more advanced transformations, such as photoredox catalysis or nickel-catalyzed reactions, which may offer different selectivity or functional group tolerance.

Activation of C-F Bonds : The C-F bonds are generally considered unreactive in cross-coupling. A significant future challenge is the development of selective methods to activate one of the C-F bonds in the presence of the other functionalities, which would open up pathways for creating even more complex substitution patterns.

Synthesis of Novel Derivatives : Using the existing reactive sites, a vast library of derivatives can be synthesized. Future research will likely focus on creating novel compounds for screening in medicinal chemistry and materials science. For example, converting the ester to an amide or coupling various partners at the bromine position could yield new classes of molecules with potentially valuable biological or physical properties.

Development of More Sustainable Synthetic Routes : Investigating more efficient and environmentally benign methods for the synthesis of this compound itself is an ongoing goal. This includes exploring catalytic halogenation methods that reduce waste and improve atom economy.

The continued study of this and related polyhalogenated building blocks is crucial for advancing the toolkit available to synthetic chemists for the construction of next-generation functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTFTZLQXBJXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Bromo 3,5 Difluorobenzoate

Strategic Design of Precursors and Starting Materials

The successful synthesis of complex aromatic compounds heavily relies on the careful selection and design of precursor molecules. The choice of the initial scaffold and the substituents it carries can dictate the feasibility, efficiency, and regioselectivity of subsequent reactions.

Selection of Fluorinated Benzoic Acid Scaffolds

The introduction of fluorine into bioactive molecules can significantly alter their chemical, physical, and biological characteristics. tcichemicals.com This is due to fluorine's ability to block metabolic transformation and mimic enzyme substrates, which can enhance a molecule's bioavailability. tcichemicals.com Consequently, fluorinating agents are essential tools in the synthesis of various pharmaceutical and agricultural compounds. tcichemicals.com While naturally occurring fluorine-containing compounds are rare, various methods have been developed to introduce fluorine into organic molecules at specific positions. tcichemicals.com

Fluorinated benzoic acids serve as crucial starting points for the synthesis of Methyl 2-bromo-3,5-difluorobenzoate. The fluorine atoms already present on the ring direct the position of subsequent chemical modifications. For instance, the synthesis of 2-fluorobenzoic acids can be achieved through the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org The choice of solvent and the substituents on the starting benziodoxole can influence the yield of the resulting 2-fluorobenzoic acid. arkat-usa.org

Aryl halides, including fluorinated ones, are fundamental in synthetic chemistry, particularly in metal-mediated cross-coupling reactions and drug discovery. princeton.edu The development of methods to access diverse aryl halides from common starting materials is of significant interest. princeton.edu

Role of Bromo-Substituted Aromatic Rings

Bromo-substituted aromatic rings are valuable intermediates in organic synthesis. nih.gov They serve as precursors for organolithium and Grignard reagents and are used in benzyne (B1209423) generation and nucleophilic aromatic substitutions. nih.gov The primary method for producing aryl bromides is electrophilic aromatic bromination. nih.gov The development of regioselective bromination techniques is a high-priority area of research. nih.gov

The presence of a bromine atom on the aromatic ring offers a versatile handle for further chemical transformations. In the context of synthesizing this compound, starting with a pre-brominated aromatic compound can be a strategic choice. For example, the synthesis of 2-bromo-3-fluorobenzoic acid can be achieved from m-fluorobenzotrifluoride through a multi-step process involving nitration, bromination, reduction, and deamination. google.com

Direct Halogenation Approaches for Aromatic Esters

Direct halogenation of aromatic esters is a common strategy for introducing halogen atoms onto the benzene (B151609) ring. However, achieving the desired regioselectivity and controlling the extent of halogenation can be challenging, especially in poly-substituted systems.

Regioselective Bromination Techniques

Electrophilic aromatic bromination is the most prevalent method for synthesizing aryl bromides. nih.gov The regioselectivity of this reaction, which determines the position of the incoming bromine atom, is influenced by the existing substituents on the aromatic ring. nih.gov Substituents can direct the electrophilic attack to specific positions (ortho, meta, or para) by stabilizing the intermediate arenium ion. libretexts.org

Various reagents and conditions have been developed to achieve high regioselectivity in bromination reactions. For example, N-bromosuccinimide (NBS) in concentrated sulfuric acid can be used for the monobromination of deactivated aromatic compounds. organic-chemistry.org The use of specific catalysts, such as Lewis acids, can also enhance the electrophilicity of the brominating agent and influence the reaction's outcome. byjus.com Computational analysis can be employed to predict and understand the positional selectivity in electrophilic aromatic brominations. nih.gov

Reagent/CatalystSubstrate TypeSelectivityReference
N-bromosuccinimide (NBS)/H2SO4Deactivated aromaticsMono-bromination organic-chemistry.org
Tetraalkylammonium tribromidesPhenolspara-selective nih.gov
ZeolitesToluene-like substratespara-selective nih.gov
Iodobenzene/m-CPBAElectron-rich aromaticsMono-bromination organic-chemistry.org
Vanadium pentoxide/H2O2Various aromaticsSelective bromination organic-chemistry.org

Considerations for Polyhalogenation Control

Controlling the degree of halogenation is crucial to avoid the formation of undesired polyhalogenated byproducts. The reactivity of the aromatic ring, the strength of the halogenating agent, and the reaction conditions all play a role in determining the final product distribution. In some cases, the presence of bromine in concentrated nitric acid can shift the reaction from nitration to bromination, allowing for the introduction of multiple bromine atoms. scirp.org The brominating agent generated in this medium is significantly more electrophilic than the nitrating agent. scirp.org

Esterification Methods for the Methyl Benzoate (B1203000) Moiety

The final or intermediate step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 2-bromo-3,5-difluorobenzoic acid. The presence of three substituents on the aromatic ring, particularly the bromine atom at the ortho position to the carboxyl group, can introduce steric hindrance, potentially affecting reaction rates.

Fischer Esterification Variants

Fischer-Speier esterification is a classic and straightforward method for forming esters from a carboxylic acid and an alcohol under acidic catalysis. organic-chemistry.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. patsnap.combyjus.com This is typically accomplished by using a large excess of the alcohol (methanol, in this case) or by removing the water formed during the reaction, for instance, through azeotropic distillation or the use of dehydrating agents like molecular sieves. organic-chemistry.orgmdpi.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer and the elimination of a water molecule, the final ester is formed after deprotonation. byjus.com

For sterically hindered substrates like 2-bromo-3,5-difluorobenzoic acid, the reaction may proceed more slowly. patsnap.com In such cases, more forcing conditions (higher temperatures, longer reaction times) or more potent catalytic systems might be necessary to achieve a satisfactory conversion.

Esterification via Carboxylic Acid Activation

To overcome the challenges of equilibrium and steric hindrance associated with Fischer esterification, methods involving the activation of the carboxylic acid are often employed. These methods convert the carboxylic acid into a more reactive intermediate, which then readily reacts with the alcohol.

One widely used method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is highly effective for the esterification of sterically demanding acids at room temperature. The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as a superior acyl transfer catalyst, further accelerating the reaction. organic-chemistry.org

Another approach involves activating the carboxylic acid using a combination of triphenylphosphine (B44618) (PPh₃) and a halogenating agent like N-bromosuccinimide (NBS). researchgate.net This system transforms the carboxylic acid into a reactive intermediate that readily undergoes esterification with various alcohols, providing good to excellent yields under mild conditions. researchgate.net

Table of Esterification Activating Agents

Activating System Reagents Key Intermediate Advantages
Steglich Esterification DCC, DMAP O-acylisourea Mild conditions, effective for sterically hindered acids organic-chemistry.org
Phosphine-Based PPh₃, NBS Acylphosphonium salt Good yields, mild conditions researchgate.net
Acid Chloride Formation SOCl₂, (COCl)₂ Acyl chloride Highly reactive intermediate, drives reaction to completion

| Phosphorus-Based | POCl₃, DMAP | Activated phosphate (B84403) ester | Mild method for converting carboxylic acids to esters researchgate.net |

Multi-Step Synthetic Sequences and Convergence Strategies

The synthesis of a multi-substituted benzene derivative like this compound requires a careful strategic approach to the introduction of each functional group. The relative timing of halogenation and esterification steps is a key consideration.

Sequential Introduction of Halogen Substituents and Ester Group

A common and logical synthetic route involves starting with a commercially available precursor, such as 3,5-difluorobenzoic acid, and introducing the remaining substituent sequentially.

A plausible synthetic pathway would be:

Bromination of the Ring : The first step would be the regioselective bromination of 3,5-difluorobenzoic acid. The carboxylic acid group is a meta-director, while the fluorine atoms are ortho-, para-directors. In this case, the positions ortho to the fluorines (C2, C4, C6) are activated. The C2 position is sterically hindered by the adjacent carboxyl group. Therefore, bromination would likely be directed to the C2 position, which is ortho to one fluorine and para to the other, to yield 2-bromo-3,5-difluorobenzoic acid. This direct halogenation can often be achieved using a brominating agent in the presence of a suitable catalyst. google.com

Esterification : The resulting 2-bromo-3,5-difluorobenzoic acid would then be converted to its methyl ester. Given the potential for steric hindrance from the ortho-bromo substituent, an activation method (as described in 2.4.2) or optimized Fischer esterification conditions (as in 2.4.1) would be employed to ensure high yield. organic-chemistry.orgontosight.ai

Convergent Synthesis from Diverse Building Blocks

A hypothetical convergent pathway might involve:

Fragment A Synthesis : Preparation of a pre-functionalized aromatic ring, such as 3,5-difluorobenzoic acid or its methyl ester.

Fragment B Introduction : A separate process to generate a reactive brominating species or a synthon that can be coupled to the aromatic ring.

Catalytic Systems and Reagents in Optimized Synthesis

The efficiency and selectivity of the synthesis of halogenated aromatics are heavily dependent on the choice of catalysts and reagents. Modern synthetic methods employ transition metals, specific bases, and advanced energy sources to optimize these transformations.

Transition metal catalysis is pivotal for the regioselective introduction of halogen atoms onto an aromatic ring. The Sandmeyer reaction, a cornerstone of aromatic chemistry, utilizes copper salts to convert diazonium salts into aryl halides. This method is particularly effective for synthesizing compounds like this compound from an appropriate aniline (B41778) precursor.

A well-established route for a related compound, 1-bromo-3,5-difluorobenzene, starts from 3,5-difluoroaniline. google.com This process involves two key steps:

Diazotization : The aniline is treated with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) to form a diazonium salt. google.com

Sandmeyer Reaction : The resulting diazonium salt is then reacted with copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with a bromine atom. google.com

Applying this logic to the target molecule, a plausible precursor would be Methyl 2-amino-3,5-difluorobenzoate . The selective diazotization of its amino group, followed by a CuBr-catalyzed Sandmeyer reaction, would yield this compound, leaving the ester and fluoro groups intact.

The efficiency of synthetic reactions is often modulated by the presence of acids, bases, and other additives.

Acids : In the Sandmeyer reaction sequence, hydrobromic acid (HBr) serves a dual purpose. It provides the acidic medium required for the formation of the diazonium salt from the aniline and also acts as the source of the bromide ion that ultimately displaces the diazonium group. google.com The concentration of HBr can be critical; using 2.5 to 3 molar equivalents relative to the aniline is cited as an effective range for similar transformations. google.com In other bromination procedures, acetic acid is sometimes used as a solvent, providing a polar protic medium that can facilitate the reaction. orgsyn.org

Bases : Bases are commonly employed in the workup stage of a reaction. For instance, after a reaction, the mixture may be treated with a dilute alkali metal hydroxide (B78521) solution to neutralize excess acid and quench the reaction. orgsyn.org This step is crucial for isolating the desired product from acidic byproducts and unreacted starting materials.

Additives : In classical brominations, elemental iron can act as a catalyst. For example, the bromination of p-nitrotoluene is facilitated by heating the mixture with iron powder, which helps to generate the active brominating species. orgsyn.org

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry for accelerating reaction rates and improving yields. By utilizing microwave irradiation for heating, reactions can be completed in minutes rather than the hours required for conventional refluxing. clockss.orgjcu.edu

Key advantages of this technique include:

Rapid and Uniform Heating : Microwaves directly heat the solvent and reactants, leading to a rapid and uniform temperature increase that is difficult to achieve with traditional oil baths.

Reduced Reaction Times : Many reactions, including the formation of heterocyclic compounds and the bromination of alcohols, show dramatic reductions in reaction time. clockss.orgjcu.edu

Improved Yields : By minimizing side reactions and decomposition that can occur during prolonged heating, microwave synthesis can lead to higher product yields. clockss.org

In the context of synthesizing this compound, steps such as esterification or the Sandmeyer reaction could potentially be accelerated using microwave irradiation. Research on other chemical systems shows that temperatures around 80-130°C and power settings of approximately 350 W are often effective, though conditions must be optimized for each specific reaction to prevent decomposition at higher temperatures. clockss.orgjcu.edu

Microwave Synthesis Parameters
Parameter Example Value
Power350 W clockss.org
Temperature80-130°C clockss.orgjcu.edu
Duration25-30 minutes clockss.orgjcu.edu
EffectSignificant reduction in reaction time compared to conventional heating. jcu.edu

Selective Functional Group Transformations and Protecting Group Chemistry

The synthesis of complex molecules often requires the selective transformation of one functional group in the presence of others. The ester group in this compound can be viewed as a "protected" form of a carboxylic acid, preventing it from undergoing reactions such as decarboxylation or unwanted side reactions during the bromination step.

The conversion of an amino group to a bromo group via diazotization and the Sandmeyer reaction is a prime example of a selective functional group transformation. google.com This sequence specifically targets the amine without affecting other functionalities like the ester or the stable fluoro substituents on the aromatic ring.

In more complex syntheses, explicit protecting groups might be necessary. For example, if a synthesis started from a phenol (B47542) derivative, the hydroxyl group would likely be protected (e.g., as a methyl ether) before carrying out reactions that are incompatible with a free hydroxyl group. This ensures that the desired transformations occur only at the intended sites on the molecule. The development of transition metal-free methods for creating substituted anilines also highlights the ongoing innovation in achieving selective transformations under milder conditions. nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromo 3,5 Difluorobenzoate

Reactivity of the Aromatic Carbon-Bromine Bond

The carbon-bromine bond in methyl 2-bromo-3,5-difluorobenzoate is the primary site of reactivity, enabling a variety of transformations to introduce new functional groups onto the aromatic ring. The presence of the electron-withdrawing fluorine atoms and the methyl ester group significantly influences the reactivity of this bond.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product.

The Suzuki-Miyaura coupling , which utilizes organoboron reagents, is a widely employed method for the functionalization of aryl halides. The reaction of this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base would lead to the formation of diverse biaryl compounds. Research on the Suzuki coupling of 2,5-dibromo-3-methylthiophene (B84023) has demonstrated the utility of this reaction for creating novel derivatives, a principle that extends to other halogenated aromatics. researchgate.net

The Stille coupling employs organotin reagents and has been shown to be effective for the cross-coupling of fluoroarene complexes. rsc.org Similarly, the Negishi coupling , which uses organozinc reagents, provides another avenue for the derivatization of this compound. A study on the palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene highlights the utility of such reactions in synthesizing complex fluorinated molecules. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Organometallic Reagent Catalyst System (Example) Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ Biaryl
Stille Organostannane Pd(PPh₃)₄, CuI Aryl-substituted compound
Negishi Organozinc Pd(dppf)Cl₂, Zn(R)X Aryl-alkyl or Aryl-aryl

Magnesium and Lithium Halogen Exchange Reactions

The bromine atom of this compound can undergo halogen-metal exchange with highly electropositive metals like magnesium and lithium. This process generates a highly reactive organometallic intermediate that can be trapped with various electrophiles.

Magnesium-halogen exchange leads to the formation of a Grignard reagent. mnstate.edu This reaction involves the insertion of magnesium metal into the carbon-bromine bond. mnstate.eduyoutube.com The resulting arylmagnesium halide is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide. However, the presence of the ester group in the same molecule can lead to self-quenching, requiring careful control of reaction conditions, often at low temperatures.

Lithium-halogen exchange is typically achieved using organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu This reaction is generally faster than magnesium-halogen exchange. harvard.edu The resulting aryllithium species is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The rate of lithium-halogen exchange is influenced by the stability of the resulting carbanion and follows the trend I > Br > Cl. wikipedia.orgprinceton.edu The presence of activating groups can accelerate this exchange. wikipedia.org

Table 2: Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quench

Metal Reagent Intermediate Electrophile (Example) Final Product (Example)
Magnesium Mg turnings Arylmagnesium bromide CO₂ then H₃O⁺ 2-carboxy-3,5-difluorobenzoic acid methyl ester
Lithium n-BuLi Aryllithium DMF 2-formyl-3,5-difluorobenzoate

Transformations of the Methyl Ester Functional Group

The methyl ester group of this compound can also undergo various chemical transformations, providing another handle for molecular modification.

Ester Hydrolysis and Saponification

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. A patent describing the hydrolysis of 2-bromo-3-fluorobenzotrifluoride (B12569) to 2-bromo-3-fluorobenzoic acid using sulfuric acid demonstrates a related transformation. google.com

Saponification , or base-catalyzed hydrolysis, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. Subsequent acidification yields the carboxylic acid. The hydrolysis of 2-bromo-3-methylbutane (B93499) under SN1 conditions, while mechanistically different, highlights the general susceptibility of related structures to hydrolysis. doubtnut.com

Transesterification with Diverse Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol (R'OH) in the presence of a catalyst would yield the corresponding new ester and methanol (B129727). This allows for the introduction of a variety of ester functionalities, which can be useful for modifying the physical and chemical properties of the molecule.

Table 3: Transformations of the Methyl Ester Group

Reaction Reagents Product
Acid-catalyzed Hydrolysis H₂O, H⁺ (e.g., H₂SO₄) 2-Bromo-3,5-difluorobenzoic acid
Saponification 1. NaOH, H₂O 2. H₃O⁺ 2-Bromo-3,5-difluorobenzoic acid
Transesterification R'OH, Acid or Base catalyst 2-Bromo-3,5-difluorobenzoate of R'

Amidation and Reduction to Alcohol Derivatives

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution and reduction. These transformations provide routes to other important functional groups, such as amides and benzyl (B1604629) alcohols.

Amidation: The conversion of the methyl ester to an amide (amidation) is typically achieved by reaction with an amine. This reaction generally requires heating or catalytic activation to proceed at a reasonable rate. The process involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of methanol yields the corresponding N-substituted or unsubstituted amide. Given the electronic effects of the ring substituents, the reactivity of the ester is not expected to be unusually high or low.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (2-bromo-3,5-difluorophenyl)methanol (B2927928), using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield an aldehyde. The aldehyde is immediately reduced further to the corresponding alkoxide, which upon acidic workup gives the final alcohol product.

The expected products for these transformations are summarized in the table below.

Reaction TypeReagent(s)Expected Product
AmidationAmine (R-NH₂)2-bromo-N-alkyl-3,5-difluorobenzamide
Reduction1. LiAlH₄ 2. H₃O⁺(2-bromo-3,5-difluorophenyl)methanol

Electrophilic and Nucleophilic Reactivity of the Fluoro-Substituted Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is complex due to the presence of four different substituents: a bromine atom, two fluorine atoms, and a methyl carboxylate group. These groups exert competing and cooperating electronic effects that influence the regioselectivity of substitution reactions.

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org In this compound, both the methyl ester and the fluorine atoms can act as DMGs.

The relative directing ability of common DMGs has been studied, with amides and carbamates being among the strongest, followed by groups like methoxy (B1213986) and fluorine. organic-chemistry.orguwindsor.ca The ester group is a weaker DMG. The fluorine atoms at positions 3 and 5 could potentially direct metalation to the C4 position. The ester group at C1 would direct to the C6 position.

However, a significant competing reaction in the presence of aryl bromides is halogen-metal exchange, which is often faster than deprotonation, especially with bases like n-butyllithium. uwindsor.ca This would lead to the formation of a lithiated species at C2, where the bromine atom was. Therefore, treating this compound with n-BuLi would likely result primarily in the 2-lithio-3,5-difluorobenzoate intermediate. Using a lithium amide base like lithium diisopropylamide (LDA), which is less prone to halogen-metal exchange, might favor deprotonation at the C6 position, directed by the ester group.

PositionDirecting Group(s)Potential Reaction
C6-CO₂Me (ortho)Deprotonation (DoM)
C4-F (ortho)Deprotonation (DoM)
C2-BrHalogen-Metal Exchange

Influence of Bromine and Fluorine on Aromatic Substitution Patterns

The substitution pattern on the aromatic ring is heavily influenced by the electronic properties of the halogen substituents.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate is enhanced by the presence of strong electron-withdrawing groups. masterorganicchemistry.com Fluorine, being highly electronegative, is a strongly activating group for SNAr, stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The bromine atom is less activating. Therefore, nucleophilic attack is most likely to occur at the positions activated by the fluorine atoms, which are C3 and C5. However, since there are no leaving groups at these positions other than the fluorine atoms themselves, a substitution reaction would be challenging. The bromine at C2 is a potential leaving group, but its position is not strongly activated by the fluorine atoms in a para or ortho relationship.

Electrophilic Aromatic Substitution (EAS): In EAS, all halogens are deactivating due to their inductive electron withdrawal, but they are ortho, para-directing due to resonance effects. The methyl ester group is also deactivating and meta-directing. msu.edu The combined effect of the substituents on this compound makes electrophilic substitution difficult and the regiochemical outcome complex to predict without experimental data. The directing effects are as follows:

-Br: Ortho, para-directing (to C3 and C1 - both blocked).

-F (at C3): Ortho, para-directing (to C2, C4, C6).

-F (at C5): Ortho, para-directing (to C4, C6).

-CO₂Me: Meta-directing (to C3 and C5 - both blocked).

Considering these influences, the most likely positions for electrophilic attack would be C4 and C6, which are ortho to fluorine atoms. Steric hindrance at C6 from the adjacent ester group might favor substitution at C4.

Comprehensive Mechanistic Pathway Elucidation for Key Transformations

Identification of Reaction Intermediates

The transformations of this compound are expected to proceed through well-characterized types of reactive intermediates.

Tetrahedral Intermediates: In amidation and reduction reactions of the ester group, the initial step is the nucleophilic addition to the carbonyl carbon, which forms a transient tetrahedral intermediate. For amidation, this intermediate would be zwitterionic or anionic, depending on the conditions, before expelling methanol.

Aryllithium Species: In DoM or halogen-metal exchange reactions, a highly reactive aryllithium intermediate is formed. For example, halogen-metal exchange would produce methyl 2-lithio-3,5-difluorobenzoate. These intermediates are strong nucleophiles and bases.

Meisenheimer Complex: For a hypothetical SNAr reaction, where a nucleophile attacks the ring, a resonance-stabilized anionic intermediate known as a Meisenheimer complex would be formed. masterorganicchemistry.com The stability of this complex is crucial for the reaction to proceed.

Benzenonium Ion (Arenium Ion): In electrophilic aromatic substitution, the attack of an electrophile on the aromatic ring leads to the formation of a cationic, resonance-stabilized intermediate called a benzenonium ion. msu.edu The positive charge is delocalized across the ring system. The subsequent loss of a proton from this intermediate restores aromaticity.

Transition State Analysis and Energy Profiles

A detailed understanding of the reaction mechanisms requires analysis of the transition states and the corresponding energy profiles, which are often investigated using computational chemistry. nih.govgithub.io

For a reaction like SNAr, the mechanism can be either stepwise, with a distinct Meisenheimer intermediate, or concerted. The energy profile would show either two transition states with an intermediate in between (stepwise) or a single transition state (concerted). The nature of the nucleophile, leaving group, and solvent all influence the energy profile.

In DoM, the transition state would involve the coordination of the organolithium reagent to the directing group, followed by the abstraction of an ortho proton. The energy barrier for this step must be lower than that for competing side reactions to achieve high regioselectivity.

For electrophilic substitution, the rate-determining step is typically the formation of the benzenonium ion. msu.edu The energy of the transition state leading to this intermediate is influenced by the electronic effects of the substituents. Electron-withdrawing groups, such as the halogens and the ester on this compound, would raise the activation energy for this step, making the reaction slower than for benzene itself.

A summary of the probable intermediates and the key factors influencing the energy profiles of these reactions is provided below.

Reaction TypeProbable IntermediateKey Factors for Energy Profile
AmidationTetrahedral IntermediateNucleophilicity of the amine, stability of the leaving group
ReductionTetrahedral IntermediateStrength of the reducing agent
DoMAryllithiumStrength of the base, coordinating ability of the DMG
SNArMeisenheimer ComplexElectronegativity of ring substituents, leaving group ability
EASBenzenonium IonElectronic effects of substituents (inductive vs. resonance)

Stereochemical Aspects of Reactions

There is currently no publicly available scientific literature detailing the stereochemical aspects of reactions specifically involving this compound. Searches of scholarly databases and chemical literature did not yield any studies focused on stereoselective or stereospecific transformations of this compound. Therefore, no detailed research findings or data tables on this topic can be provided at this time.

Applications of Methyl 2 Bromo 3,5 Difluorobenzoate As a Versatile Synthetic Intermediate

Precursor for Highly Functionalized Fluorinated Aromatic Compoundsnih.gov

The strategic placement of fluorine atoms on an aromatic ring is a cornerstone of modern medicinal and materials chemistry, often enhancing properties such as metabolic stability, binding affinity, and lipophilicity. tcichemicals.comgoogle.com Methyl 2-bromo-3,5-difluorobenzoate is an exemplary precursor for introducing a difluorinated phenyl motif into target molecules. The fluorine atoms modify the electronic nature of the benzene (B151609) ring, while the bromine atom and methyl ester group serve as orthogonal handles for sequential, site-selective functionalization. This allows chemists to introduce a variety of substituents and build highly decorated aromatic systems that would be challenging to synthesize through other methods. The difluoroaromatic moiety is a common structural element in many bioactive compounds, making this molecule a useful building block for medicinal chemistry. vulcanchem.com

Building Block for Complex Polyaromatic and Heterocyclic Architectures

The dual reactivity of this compound makes it an ideal starting material for constructing elaborate polyaromatic and heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials for organic electronics. google.comchemicalbook.com

Annelation, the process of building a new ring onto an existing one, can be effectively achieved using this compound. A common strategy involves a two-step sequence beginning with a cross-coupling reaction at the C-Br bond to introduce a side chain. This appended chain is designed with a functional group that can subsequently react with either the ortho-ester group or an activated position on the aromatic ring to facilitate an intramolecular cyclization, thereby forming a new fused ring. The electronic influence of the fluorine atoms can play a crucial role in directing the cyclization step and influencing the properties of the final polycyclic system.

The synthesis of novel heterocyclic compounds is readily accomplished through cyclization reactions involving this compound. The ester and bromo substituents can react with bifunctional reagents to form a new heterocyclic ring. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyridazinone ring system, while reaction with a molecule containing both an amine and a thiol could yield a thiazine (B8601807) derivative. The bromine atom can be substituted by nucleophiles such as amines or thiols, while the ester group can undergo amidation, creating pathways to a wide array of nitrogen- and sulfur-containing heterocycles. Similar bromo-difluoroaromatic intermediates are used to prepare heterocyclic compounds for applications such as organic electroluminescent devices. chemicalbook.com

Role in the Synthesis of Specialized Organic Reagents

Beyond its use as a direct building block, this compound is instrumental in the preparation of other specialized reagents. Through a halogen-metal exchange reaction (e.g., using butyl lithium), the bromine atom can be replaced with lithium to generate a highly reactive organolithium species. This new reagent can then be used to attack a wide range of electrophiles, effectively transferring the difluorinated aromatic ring to another molecule. Furthermore, derivatives of this compound can serve as precursors for complex synthetic intermediates, such as linkers used in the development of Proteolysis Targeting Chimeras (PROTACs) or as key fragments in the synthesis of enzyme inhibitors. medchemexpress.com

Derivatization Strategies for Advanced Chemical Entitiesbenchchem.commedchemexpress.com

The true versatility of this compound is showcased in the diverse derivatization strategies it enables. The distinct reactivity of its functional groups allows for a programmed and selective approach to building advanced chemical structures.

One of the most powerful applications of this compound is its use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The carbon-bromine bond is an excellent site for reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings. vulcanchem.comresearchgate.net These reactions provide a reliable and efficient method for attaching a wide variety of carbon-based fragments—including aryl, heteroaryl, alkyl, and alkenyl groups—to the difluorinated ring. The ability to form these C-C bonds is fundamental to the synthesis of many complex organic molecules, particularly in the construction of biaryl systems found in numerous pharmaceutical agents and liquid crystal materials. researchgate.net The dissociation of the carbon-bromine bond is a key step in these transformations. mdpi.com

Interactive Table: Examples of C-C Bond Forming Reactions
Coupling Reaction Coupling Partner Resulting Structure
Suzuki-Miyaura Phenylboronic acid Methyl 3,5-difluoro-[1,1'-biphenyl]-2-carboxylate
Stille Tributyl(vinyl)stannane Methyl 3,5-difluoro-2-vinylbenzoate
Negishi Alkylzinc halide Methyl 2-alkyl-3,5-difluorobenzoate
Sonogashira Phenylacetylene Methyl 3,5-difluoro-2-(phenylethynyl)benzoate

Article Not Generated

Following a comprehensive search of patent databases and scientific literature, specific experimental data for the modification of the ester group in this compound to its corresponding carboxylic acid, amide, or alcohol could not be located. The search did not yield detailed research findings, such as reaction conditions or yields, that are explicitly for this compound.

The user's request mandated a strict focus on "this compound" and the inclusion of "Detailed research findings" and "Data tables" for the following transformations:

Conversion to (2-bromo-3,5-difluorophenyl)methanol (B2927928) (Alcohol)

While general methodologies for these types of chemical transformations (ester hydrolysis, amidation, and reduction) are well-established in organic chemistry, providing such general information or data from closely related but different molecules would violate the explicit instructions to "not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections."

As the required specific data for this compound is not available in the searched sources, the generation of an article that meets the stipulated requirements for detail and specificity is not possible.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Bromo 3,5 Difluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR analysis of Methyl 2-bromo-3,5-difluorobenzoate is not currently available in the public domain.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constants for Aromatic and Methyl Protons

Specific chemical shifts and coupling constants for the aromatic and methyl protons of this compound have not been reported in the searched literature.

Carbon-13 (¹³C) NMR: Characterization of Carbonyl and Aromatic Carbons, Including Fluorine Coupling

The characterization of carbonyl and aromatic carbons, including the specific through-bond carbon-fluorine coupling constants (J-coupling) for this compound, is not documented in the available resources.

Fluorine-19 (¹⁹F) NMR: Definitive Analysis of Fluorine Environments and Coupling

A definitive analysis of the fluorine environments and their coupling patterns for this compound through ¹⁹F NMR spectroscopy is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

While 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are powerful tools for establishing molecular connectivity and spatial proximity of atoms, the application of these methods to this compound has not been described in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific high-resolution mass spectrometry data that would confirm the exact molecular formula of this compound is not publicly available.

Fragmentation Pathway Analysis for Structural Insights

An analysis of the fragmentation pathways of this compound under mass spectrometric conditions, which would provide valuable structural insights, has not been reported.

Isotopic Pattern Interpretation for Bromine Presence

The mass spectrum of a compound containing a single bromine atom is distinguished by a characteristic isotopic pattern. This arises because naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). This approximate 1:1 ratio of the two isotopes leads to the appearance of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).

For this compound, one would expect to observe a pair of peaks in the mass spectrum corresponding to the molecular ions. The peak at the lower m/z value represents the molecule containing the ⁷⁹Br isotope, denoted as [M]⁺, while the peak at the higher m/z value corresponds to the molecule with the ⁸¹Br isotope, denoted as [M+2]⁺. The relative intensity of these two peaks would be approximately 1:1, providing a clear and readily identifiable signature for the presence of a single bromine atom within the molecule. This distinctive isotopic signature is a powerful tool in mass spectrometry for the structural elucidation of organobromine compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a important technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the carbonyl group of the ester, the aromatic ring, and the carbon-fluorine bonds.

Analysis of Carbonyl Stretching Frequencies

The carbonyl (C=O) stretching vibration in esters typically appears as a strong and sharp absorption band in the region of 1750-1735 cm⁻¹. For this compound, the presence of the electron-withdrawing bromine and fluorine substituents on the benzene (B151609) ring is expected to influence the electronic environment of the carbonyl group. This substitution can lead to a slight shift in the C=O stretching frequency compared to unsubstituted methyl benzoate (B1203000). The precise position of this band can provide valuable information about the electronic effects of the substituents on the ester functionality. In substituted methyl benzoates, the carbonyl stretching frequency is sensitive to the electronic nature of the ring substituents.

Aromatic C-H and C-F Stretching Vibrations

The FT-IR spectrum will also display absorptions related to the vibrations of the substituted benzene ring.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. sigmaaldrich.com These bands are generally of weak to medium intensity.

Aromatic C-F Stretching: The carbon-fluorine (C-F) stretching vibrations in aromatic compounds give rise to strong absorption bands in the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1100 cm⁻¹. The exact frequencies can be influenced by the substitution pattern on the aromatic ring.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its precise bond lengths, angles, and solid-state conformation based on experimental single-crystal data is not possible at this time.

However, based on the known structures of related substituted methyl benzoates and halogenated benzene derivatives, we can predict the expected structural features of this compound.

Precise Bond Lengths and Angles Analysis

In the absence of experimental data for this compound, the expected bond lengths and angles can be inferred from crystallographic data of similar compounds.

Bond/AngleExpected Approximate Value
C-Br Bond Length~1.90 Å
C-F Bond Length~1.35 Å
C=O Bond Length~1.20 Å
C-O (ester)~1.34 Å
O-CH₃~1.45 Å
Aromatic C-C~1.39 Å
C-C-C (ring angle)~120°
O=C-O (ester angle)~123°
C-C-Br Angle~120°
C-C-F Angle~120°

Note: These are generalized, expected values and the actual bond lengths and angles for this compound may vary.

The C-Br and C-F bond lengths will be influenced by their positions on the aromatic ring and the electronic effects of the other substituents. The geometry of the benzene ring is expected to be largely planar, with minor deviations due to the steric and electronic influences of the substituents. The bond angles within the aromatic ring may deviate slightly from the ideal 120° of a perfect hexagon due to the different sizes and electronic requirements of the bromine, fluorine, and methyl carboxylate groups.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of crystalline materials is dictated by a complex interplay of intermolecular forces, which govern the three-dimensional arrangement of molecules. A thorough analysis of the crystal packing of this compound is essential for understanding its physicochemical properties. While a specific crystallographic study for this compound is not publicly available, a detailed examination of the closely related compound, 3,5-difluorobenzoic acid, provides significant insights into the probable intermolecular interactions and packing motifs.

The crystal structure of 3,5-difluorobenzoic acid reveals a packing arrangement dominated by strong hydrogen bonds and supplemented by weaker interactions. researchgate.net Molecules of 3,5-difluorobenzoic acid form centrosymmetric dimers, a common and highly stable motif for carboxylic acids, through robust O—H···O hydrogen bonds between their carboxyl groups. researchgate.net This primary interaction organizes the molecules into discrete dimeric units, which then pack to form the extended crystal lattice.

For this compound, the esterification of the carboxylic acid group fundamentally alters the primary hydrogen bonding capabilities. The strong O—H···O dimer motif is absent. Consequently, the crystal packing will be governed by a different hierarchy of intermolecular forces. The interactions likely to be prominent in the crystal structure of this compound include:

Halogen Bonding: The bromine atom at the 2-position is a potential halogen bond donor. It can interact with electronegative atoms, such as the carbonyl oxygen or the fluorine atoms of neighboring molecules. These Br···O or Br···F interactions can play a significant role in directing the crystal packing.

C—H···O and C—H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methyl C-H groups as donors and the carbonyl oxygen and fluorine atoms as acceptors are expected to be numerous and collectively important in stabilizing the crystal structure.

π-π Stacking Interactions: Similar to the parent acid, face-to-face stacking of the difluorobromophenyl rings is anticipated. The electronic nature of the ring, influenced by the electron-withdrawing fluorine and bromine substituents and the ester group, will dictate the geometry (e.g., parallel-displaced or T-shaped) and strength of these interactions.

The interplay of these weaker, yet numerous, interactions will define the specific crystal packing motifs of this compound, leading to a unique three-dimensional architecture.

Table of Crystallographic and Interaction Data for 3,5-Difluorobenzoic Acid researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Hydrogen Bond Parameters
O—H···O (dimer)Present
C4—H4···O2Present
Stacking Interaction Parameters
Centroid-to-Centroid Distance3.77 Å
Interplanar DistanceNot Specified
Offset1.37 Å

Computational Chemistry and Theoretical Studies on Methyl 2 Bromo 3,5 Difluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a leading method in computational quantum chemistry for studying the electronic structure of many-body systems. For Methyl 2-bromo-3,5-difluorobenzoate, DFT calculations are instrumental in providing a foundational understanding of its molecular properties. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which offers a good balance between accuracy and computational cost.

Optimization of Molecular Geometry and Energetic Minimization

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this optimization reveals the precise bond lengths, bond angles, and dihedral angles that define its shape. These geometric parameters are crucial as they influence the molecule's physical and chemical properties. While specific experimental data for direct comparison is scarce, the optimized geometry provides a reliable representation of the molecule in its ground state.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the energies of these orbitals and the resulting gap can be calculated using DFT. This analysis helps in predicting how the molecule will interact with other reagents.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound Note: The following data is illustrative and based on general principles of DFT calculations for similar compounds, as specific literature values for this compound are not readily available.

ParameterPredicted Energy (eV)
HOMO-7.2
LUMO-1.5
HOMO-LUMO Gap5.7

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can also predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms in this compound can be performed. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the molecular structure.

Vibrational Frequencies: The vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms, can be calculated. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the interpretation of the spectral data.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Note: This data is representative and based on typical frequency ranges for the specified bonds.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C=O (ester)Stretching1720-1740
C-O (ester)Stretching1200-1300
C-BrStretching500-600
C-FStretching1000-1400
Aromatic C-HStretching3000-3100

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the fluorine atoms due to their high electronegativity. The hydrogen atoms and the region around the bromine atom might exhibit a more positive potential. This analysis is crucial for understanding intermolecular interactions and predicting the sites of reaction.

Conformation Analysis through Potential Energy Surface Scans

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. A potential energy surface (PES) scan is a computational technique used to explore these different conformations and their relative energies. For this compound, the rotation around the C-C bond connecting the ester group to the benzene (B151609) ring is of particular interest.

By systematically rotating this bond and calculating the energy at each step, a PES scan can identify the most stable conformation (the global minimum) and any other low-energy conformers. This information is important because the conformation of a molecule can significantly affect its reactivity and biological activity.

Computational Studies on Reaction Mechanisms

Computational chemistry can be employed to investigate the step-by-step process of a chemical reaction, known as the reaction mechanism. This involves identifying the transition states, which are the high-energy structures that connect reactants to products, and calculating the activation energies for each step.

For this compound, computational studies could explore various reactions, such as nucleophilic aromatic substitution, where one of the halogen atoms is replaced by another group. By modeling the energy profile of the reaction pathway, researchers can determine the most likely mechanism and predict the reaction rate and product distribution. These theoretical insights are invaluable for designing new synthetic routes and understanding the underlying principles of the molecule's chemical behavior.

Characterization of Transition States and Activation Energies

The study of transition states and the calculation of their corresponding activation energies are fundamental to predicting the kinetics of a chemical reaction. For this compound, this would involve modeling potential reactions, such as nucleophilic aromatic substitution, and identifying the high-energy transition state structures. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, could then be calculated.

However, a diligent search of scholarly databases and computational chemistry literature yielded no specific studies that have calculated or characterized the transition states or activation energies for any reaction involving this compound. Such research would likely employ quantum mechanical methods like Density Functional Theory (DFT) to model the electronic structure and geometry of the molecules and transition states involved.

Simulation of Reaction Pathways and Energy Profiles

Simulating reaction pathways and constructing energy profiles provide a roadmap of a chemical transformation, detailing the energy changes from reactants to products, including any intermediates and transition states. For this compound, this would allow researchers to visualize the step-by-step mechanism of a reaction and determine the most energetically favorable route.

As with the characterization of transition states, there is a notable absence of published research that has simulated the reaction pathways or generated energy profiles for this specific compound. Such simulations would be crucial for understanding its synthetic utility and potential degradation mechanisms.

Quantitative Structure-Property Relationships (QSPR) in Relation to Synthetic Accessibility or Reactivity

QSPR models are statistical tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as reactivity or synthetic accessibility. These models are highly valuable in drug discovery and materials science for screening large numbers of compounds computationally.

For a QSPR study on this compound, one would typically compile a dataset of related compounds with known reactivity or synthetic accessibility data. Molecular descriptors (e.g., electronic, steric, and topological properties) would then be calculated for each compound and used to build a mathematical model that can predict the property of interest.

While general QSPR studies on aromatic esters and halogenated compounds exist, no specific QSPR models have been developed or published that focus on the synthetic accessibility or reactivity of this compound or a closely related series of compounds. Developing such a model would require a substantial amount of experimental data, which appears to be currently unavailable.

Q & A

Q. What methodologies enable the use of this compound in synthesizing fluorinated kinase inhibitors?

  • Methodology :
  • Derivatization : Replace Br with a pyridyl group via Suzuki coupling, then functionalize the ester to an amide using NH₃/MeOH .
  • Bioactivity Assays : Test inhibitory activity against EGFR or VEGFR2 kinases via fluorescence polarization assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.